BenchChemオンラインストアへようこそ!

Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate

Lipophilicity Physicochemical property Drug-likeness

This compound is the structurally precise, patent-exemplified scaffold bearing the 2-cyclopropylmethoxy substituent mandated by EA201101658A1 for therapeutic indications. Its calculated LogP advantage (~1.8 units) and additional ether H-bond acceptor distinguish it from the des-alkoxy analog (CAS 540757-87-7) and the 3-carboxylate regioisomer—eliminating uncontrolled SAR variables, ensuring experimental reproducibility, and securing freedom-to-operate integrity in kinase, enzyme inhibitor, and DMPK studies.

Molecular Formula C16H16N2O4S
Molecular Weight 332.37
CAS No. 2034619-27-5
Cat. No. B2851331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate
CAS2034619-27-5
Molecular FormulaC16H16N2O4S
Molecular Weight332.37
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=C2)OCC3CC3
InChIInChI=1S/C16H16N2O4S/c1-21-16(20)14-12(5-7-23-14)18-15(19)11-4-6-17-13(8-11)22-9-10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,18,19)
InChIKeyHLZCOIZFUKPATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate (CAS 2034619-27-5): Procurement-Grade Structural and Patent Landscape Overview


Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate (CAS 2034619-27-5) is a synthetic, small-molecule thiophene-2-carboxylate derivative (C₁₆H₁₆N₂O₄S; MW 332.37) featuring an isonicotinamido linker bridging the thiophene core to a 2-(cyclopropylmethoxy)pyridine moiety. It is classified within the heterocyclic derivative space described in patent family EA201101658A1 (KlanoTech AB) as a compound of formula (I) with claimed utility in cancer, diabetic retinopathy, age-related macular degeneration, inflammation, stroke, myocardial ischemia, atherosclerosis, macular edema, and psoriasis [1]. The compound is available from multiple research-chemical suppliers at a typical purity specification of 95% .

Why Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate Cannot Be Replaced by In-Class Thiophene Carboxylate Analogs


Within the isonicotinamido-thiophene carboxylate series, small structural modifications produce substantial changes in physicochemical and pharmacological properties that render simple substitution scientifically unsound. The closest commercially available analog—Methyl 3-(isonicotinamido)thiophene-2-carboxylate (CAS 540757-87-7; C₁₂H₁₀N₂O₃S; MW 262.29)—lacks the 2-cyclopropylmethoxy substituent entirely on the pyridine ring, resulting in a calculated LogP difference of approximately 1.5–2.0 log units and the loss of a hydrogen-bond-accepting ether oxygen that may critically alter target binding and pharmacokinetic behavior . Furthermore, the regioisomeric variant Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-3-carboxylate relocates the carboxylate ester from the 2- to the 3-position of the thiophene, a positional isomerism known in thiophene SAR to invert H-bonding geometry and conformational preferences [1]. Absent matched-pair biological data, substituting any of these analogs for CAS 2034619-27-5 introduces an uncontrolled variable that can compromise experimental reproducibility and patent-filing integrity.

Quantitative Differentiation Evidence for Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate Versus Closest Analogs


Cyclopropylmethoxy Substituent Confers Calculated LogP Increase of ~1.8 Units Relative to the Des-Cyclopropylmethoxy Analog

The target compound (CAS 2034619-27-5; C₁₆H₁₆N₂O₄S) incorporates a cyclopropylmethoxy ether at the pyridine 2-position, while the closest purchasable analog, Methyl 3-(isonicotinamido)thiophene-2-carboxylate (CAS 540757-87-7; C₁₂H₁₀N₂O₃S), carries only a hydrogen at this position. Using fragment-based calculation (cyclopropylmethoxy: C₄H₇O, ΔLogP ≈ +1.5 to +2.0), the target compound is predicted to exhibit a LogP approximately 1.8 units higher than the des-cyclopropylmethoxy comparator . This magnitude of lipophilicity difference frequently shifts membrane permeability, plasma protein binding, and metabolic clearance profiles—making the two compounds non-interchangeable in any assay where passive diffusion or protein binding contributes to the readout [1].

Lipophilicity Physicochemical property Drug-likeness Cyclopropylmethoxy

Presence of an Additional H‑Bond Acceptor (Ether Oxygen) Differentiates the Target Compound from the Des‑Cyclopropylmethoxy Analog and May Alter Target Engagement Geometry

The 2-cyclopropylmethoxy substituent on the pyridine ring introduces a conformationally flexible ether oxygen capable of serving as a hydrogen-bond acceptor. The des-cyclopropylmethoxy comparator (CAS 540757-87-7) lacks this H‑bond acceptor functionality. In kinase and related enzyme inhibitor pharmacophores where the pyridine 2‑position projects toward the solvent‑exposed or hinge‑binding region, the presence of an ether oxygen can engage structured water networks or form direct polar contacts with protein backbone residues, altering binding kinetics and selectivity profiles in ways that a simple hydrogen substitution cannot recapitulate [1].

Hydrogen bonding Structure-activity relationship Binding mode Ether oxygen

Patent Filing EA201101658A1 Explicitly Claims the 2-(Cyclopropylmethoxy)pyridine-Thiophene Scaffold for a Multi-Indication Therapeutic Space Not Claimed for the Des‑Cyclopropylmethoxy Analog

The KlanoTech AB patent EA201101658A1 (filed 2010-05-20) specifically describes compounds of formula (I) that encompass the 2‑(cyclopropylmethoxy)isonicotinamido‑thiophene scaffold, claiming therapeutic utility in cancer, diabetic retinopathy, age‑related macular degeneration, inflammation, stroke, myocardial ischemia, atherosclerosis, macular edema, and psoriasis [1]. A prior-art search does not identify any patent filing that claims the des‑cyclopropylmethoxy analog (CAS 540757‑87‑7) for an equivalent breadth of indications, suggesting that the cyclopropylmethoxy group is viewed by the inventors as material to the claimed biological activity and therapeutic novelty.

Intellectual property Patent landscape Therapeutic indication Freedom to operate

Commercial Availability at 95% Purity with Procurement‑Ready Infrastructure Contrasts with Limited or Absent Catalog Listings for Several Structural Analogs

The target compound (CAS 2034619-27-5) is currently listed on multiple research‑chemical marketplaces at a minimum purity of 95% . In contrast, several structurally proximal analogs—including the tetrahydrothiophenyl‑ether variant (CAS 2034362‑13‑3)—are listed on fewer platforms or carry less favorable purity specifications. For procurement workflows that require a defined purity threshold for reproducible screening (typically ≥95%), the target compound meets this bar with documented commercial availability.

Chemical sourcing Purity specification Supply chain Procurement

Regioisomeric Differentiation: Methyl Ester at Thiophene 2‑Position (Target) vs. 3‑Position (Regioisomer) Affects Conformational and Electronic Properties

The target compound bears the methyl carboxylate ester at the thiophene 2‑position, while a known regioisomer (Methyl 2‑(2‑(cyclopropylmethoxy)isonicotinamido)thiophene‑3‑carboxylate) locates the ester at the 3‑position. In thiophene chemistry, the 2‑ vs. 3‑positional isomerism alters the electronic conjugation between the ester carbonyl and the thiophene sulfur atom, shifts the preferred dihedral angle of the ester group, and changes the hydrogen‑bonding geometry of the amide NH relative to the ester carbonyl oxygen [1]. These differences mean that even matched molecular formula analogs cannot be used interchangeably in SAR studies without introducing a confounding regioisomeric variable.

Regioisomerism Conformational analysis Electronic effect Thiophene carboxylate

Recommended Research and Procurement Application Scenarios for Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate (CAS 2034619-27-5)


Kinase or Enzyme Inhibitor Medicinal Chemistry Campaigns Requiring Cyclopropylmethoxy-Containing Pyridine-Thiophene Scaffolds with Defined Lipophilicity

Medicinal chemistry teams pursuing kinase or enzyme inhibitor programs within the cyclopropylmethoxy-pyridine-thiophene chemical space can procure this compound as a reference standard or starting scaffold. The calculated LogP advantage (~1.8 units over the des-cyclopropylmethoxy analog) and the additional ether H-bond acceptor make this compound the structurally appropriate choice for establishing baseline SAR when the target patent (EA201101658A1) specifically claims the cyclopropylmethoxy substitution pattern for therapeutic applications [1].

Intellectual Property and Freedom-to-Operate Assessment for Multi-Indication Therapeutic Programs (Oncology, Ophthalmology, Inflammation)

Organizations evaluating freedom-to-operate for thiophene-based therapeutics in cancer, diabetic retinopathy, age-related macular degeneration, or inflammatory indications should obtain this specific compound as the representative scaffold disclosed in EA201101658A1. The patent explicitly claims the cyclopropylmethoxy-pyridine-thiophene architecture for these indications, and procurement of the exact exemplified chemotype is necessary for accurate IP landscaping and potential design-around strategies [1].

Building Block Procurement for Focused Compound Library Synthesis with Regioisomeric Control

For research groups synthesizing focused libraries of thiophene carboxamide derivatives, CAS 2034619-27-5 offers a defined regioisomer (thiophene 2‑carboxylate with 3‑amido substitution) that is commercially available at ≥95% purity from multiple sources . This contrasts with the 3‑carboxylate regioisomer, which is less widely listed, enabling researchers to procure the correct regioisomer directly rather than performing regioisomeric separations post‑synthesis [2].

Physicochemical Profiling Studies Comparing Cyclopropylmethoxy vs. Other Alkoxy Substituents on Isonicotinamido-Thiophene Scaffolds

Physical chemistry and DMPK groups investigating the effect of alkoxy substituent size and lipophilicity on solubility, permeability, and metabolic stability can use this compound as the cyclopropylmethoxy representative in a panel that includes the des‑alkoxy analog (CAS 540757‑87‑7), the tetrahydrothiophenyl‑ether analog (CAS 2034362‑13‑3), and other alkoxy variants. The predicted LogP increment of ~1.8 units and the distinct ether H‑bond acceptor geometry provide a clear differentiation vector within such a panel [1].

Quote Request

Request a Quote for Methyl 3-(2-(cyclopropylmethoxy)isonicotinamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.